1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2S/c1-12-3-8-18(13-4-6-17(7-5-13)24(2,22)23)21(12)16-10-14(19)9-15(20)11-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFUXJJQVLRUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3,5-dichlorobenzaldehyde, 4-(methylsulfonyl)benzaldehyde, and methylamine in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for developing novel compounds with specific functionalities.
- Synthesis Methods : The compound can be synthesized through multiple methods, including cyclization reactions involving appropriate precursors under controlled conditions. For instance, reactions between 3,5-dichlorobenzaldehyde and 4-(methylsulfonyl)benzaldehyde in the presence of methylamine yield this pyrrole derivative .
The biological properties of this compound have been extensively studied, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
- Antimicrobial Properties : Research indicates that pyrrole derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For example, synthetic pyrrole compounds have shown effectiveness comparable to traditional antibiotics like levofloxacin against ESKAPE pathogens .
- Anti-inflammatory and Anticancer Effects : The compound's ability to modulate enzyme activity involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases and cancer .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its role in drug development targeting specific diseases.
- Drug Development : Studies have explored its interactions with molecular targets such as enzymes and receptors involved in disease processes. For example, compounds derived from this pyrrole structure are being evaluated for their efficacy against cancer cells and inflammatory disorders .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of several pyrrole derivatives based on the structure of this compound. These derivatives exhibited potent activity against multidrug-resistant bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, researchers found that certain derivatives of this compound effectively inhibited the activity of pro-inflammatory enzymes. The study highlighted its potential application as an anti-inflammatory agent in clinical settings .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to be incorporated into formulations that require specific physical or chemical characteristics.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dichlorophenyl Substitutions
1-(3,5-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Compound 9b, )
- Core Structure : Urea-linked thiazole-piperazine vs. pyrrole.
- Compound 9b includes a thiazole-piperazine moiety, which introduces basicity and hydrogen-bonding capacity, unlike the pyrrole core of the target compound.
- Synthetic Yield : 79.6% for 9b .
- Molecular Weight : 462.1 g/mol (9b) vs. estimated ~400–420 g/mol for the target (based on structural similarity).
Key Difference : The urea-thiazole linker in 9b may enhance solubility and receptor interaction compared to the pyrrole core, which is less polar and more rigid.
Methylsulfonylphenyl-Containing Heterocycles ()
Piperidine and tetrahydropyridine derivatives with 3-(methylsulfonyl)phenyl groups are highlighted in . Examples include:
- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- 1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine
Structural and Functional Comparisons:
Key Insight : The methylsulfonyl group in both compound classes enhances polarity and metabolic stability. However, the saturated piperidine core in compounds may improve blood-brain barrier penetration compared to the aromatic pyrrole.
Research Findings and Implications
Data Tables
Table 1. Comparative Properties of Key Compounds
| Compound | Core Structure | Molecular Weight (g/mol) | Key Substituents | Yield (%) |
|---|---|---|---|---|
| Target Pyrrole Compound | Pyrrole | ~400–420 (estimated) | 3,5-Dichlorophenyl, Methylsulfonyl | N/A |
| 1-(3,5-Dichlorophenyl)-3-...urea (9b) | Urea-Thiazole | 462.1 | 3,5-Dichlorophenyl, Piperazine | 79.6 |
| 4-(3-(Methylsulfonyl)phenyl)piperidine | Piperidine | ~300–350 (estimated) | Methylsulfonyl, Propyl | N/A |
Biological Activity
1-(3,5-Dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole is a synthetic compound belonging to the class of heterocyclic aromatic compounds. Its structural characteristics include a pyrrole ring substituted with a 3,5-dichlorophenyl group, a 2-methyl group, and a 4-(methylsulfonyl)phenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula: C18H15Cl2N O2S
- Molecular Weight: 376.29 g/mol
- CAS Number: 338749-74-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity and receptor interactions, potentially influencing various biological pathways such as inflammation and cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances its cytotoxicity.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 15 | |
| A549 (Lung) | 10 | |
| MCF-7 (Breast) | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 30 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation. Studies involving animal models of inflammation indicated that it significantly decreased inflammatory markers and symptoms.
Case Studies
- Anticancer Study : A recent study investigated the effects of this compound on human glioblastoma cells. Results indicated a dose-dependent inhibition of cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin.
- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole, and how can reaction conditions be optimized?
- Methodology : A common approach involves refluxing precursors (e.g., substituted aryl halides or sulfones) with a pyrrole core in a high-boiling solvent like xylene, followed by purification via recrystallization or column chromatography. For optimization, statistical experimental design (e.g., factorial or response surface methodology) can systematically evaluate variables (temperature, catalyst loading, solvent ratio) to maximize yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- 1H/13C NMR : Identifies substituent positions on the pyrrole ring and confirms aromatic protons (e.g., splitting patterns for dichlorophenyl groups).
- HRMS : Validates molecular weight and fragmentation patterns.
- FTIR : Detects functional groups (e.g., sulfonyl stretching at ~1350–1150 cm⁻¹).
Cross-referencing with analogous compounds (e.g., 3,5-diarylpyrrol-2-ones) ensures structural consistency .
Q. How can solubility and stability be assessed for in vitro biological assays?
- Methodology : Use polarity-based solvents (DMSO for stock solutions, aqueous buffers for dilutions) and monitor degradation via HPLC or UV-Vis spectroscopy under varying pH/temperature. Stability studies should include accelerated aging (40°C/75% RH) with periodic sampling .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity or interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to infer nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models binding affinities with proteins, guiding structure-activity relationship (SAR) studies .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
Variable Temperature (VT) NMR : Checks for dynamic effects (e.g., rotamers).
2D NMR (COSY, NOESY) : Assigns proton-proton correlations and spatial proximities.
Crystallography : Resolves ambiguities via single-crystal X-ray diffraction (e.g., as in ethyl 4-hydroxy-pyrrole derivatives) .
Q. What strategies mitigate side reactions during functionalization of the pyrrole core?
- Methodology :
- Protecting Groups : Temporarily shield reactive sites (e.g., methylsulfonyl) during halogenation or cross-coupling.
- Catalytic Systems : Palladium catalysts with ligands (XPhos) enhance selectivity in Suzuki-Miyaura couplings.
- In Situ Monitoring : ReactIR or LC-MS tracks intermediates to abort reactions at optimal conversion .
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence the compound’s physicochemical properties?
- Methodology :
- Comparative Studies : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 3,5-dichlorophenyl) and measure logP (lipophilicity), pKa, and thermal stability (DSC/TGA).
- DFT Calculations : Correlate substituent electronegativity with charge distribution and solubility .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths/angles?
- Methodology :
Basis Set Optimization : Use larger basis sets (e.g., 6-311+G(d,p)) to improve DFT accuracy.
Thermal Ellipsoid Analysis : Assess crystallographic disorder or thermal motion in X-ray data.
Benchmarking : Compare with structurally validated analogs (e.g., pyrrol-2-one derivatives) .
Q. What protocols validate synthetic reproducibility across labs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
